2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160262-84-9
VCID: VC2813496
InChI: InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.8 g/mol

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS No.: 1160262-84-9

Cat. No.: VC2813496

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride - 1160262-84-9

Specification

CAS No. 1160262-84-9
Molecular Formula C19H16ClNO2
Molecular Weight 325.8 g/mol
IUPAC Name 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3
Standard InChI Key AMOHQACFYBDXOI-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a quinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 6- and 8-positions with methyl groups. The carbonyl chloride moiety at position 4 provides high electrophilic reactivity, facilitating nucleophilic substitution and coupling reactions.

PropertyValueSource
Molecular FormulaC₁₉H₁₆ClNO₂
Molecular Weight325.8 g/mol
SMILESCc1c(c(c2c1C(=O)Cl)c3c(ccc(c3OC)C)c4ccccc4)C
InChI KeyMWLLUFWCABGTKZ-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity)~5.8 (estimated)

Comparative Structural Analysis

The compound belongs to a family of quinoline derivatives with varying substituents. Table 1 contrasts its structural features with related analogs:

CompoundSubstituentsMolecular WeightKey Functional Group
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride4-Methoxyphenyl, 6,8-dimethyl, COCl325.8 g/molCarbonyl chloride
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride4-Ethoxyphenyl, 6,8-dimethyl, COCl339.8 g/molCarbonyl chloride
2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride4-Butoxyphenyl, 6,8-dimethyl, COCl367.9 g/molCarbonyl chloride

The methoxy group enhances electron-donating effects compared to ethoxy or butoxy substituents, influencing reactivity and solubility .

Synthesis and Reactivity

Synthesis Pathways

While specific synthetic routes are proprietary, general strategies for quinoline derivatives involve:

  • Cyclization reactions: Formation of the quinoline core via Skraup or Combes quinoline synthesis.

  • Substitution reactions: Introduction of methoxyphenyl and methyl groups at specific positions.

  • Carbonyl chloride activation: Reaction with phosgene or thionyl chloride to introduce the COCl group.

Key Chemical Reactions

The carbonyl chloride group enables diverse transformations:

Reaction TypeConditionsProductsApplications
Nucleophilic substitutionAmines, alcohols, thiolsAmides, esters, thioestersDrug intermediates, polymer synthesis
AmidationPrimary/secondary aminesSubstituted amidesPeptide coupling, enzyme inhibitors
EsterificationAlcohols (e.g., methanol)Methyl estersProdrug development
Cross-couplingPalladium catalystsBiaryl derivativesMaterial science applications

Reaction Mechanisms

The electrophilic carbonyl chloride undergoes nucleophilic attack, forming intermediates such as tetrahedral adducts before elimination of HCl. For example:
R-COCl+R’-NH2R-CONHR’+HCl\text{R-COCl} + \text{R'-NH}_2 \rightarrow \text{R-CONHR'} + \text{HCl}

Biological Activities

Antimicrobial Activity

The methoxyphenyl group may enhance membrane permeability, enabling interaction with bacterial targets such as ATP synthase or DNA gyrase. Preliminary studies suggest activity against Mycobacterium tuberculosis strains.

Anti-Inflammatory Properties

Electron-donating methoxy groups can modulate NF-κB pathways, reducing pro-inflammatory cytokine production .

Applications in Materials Science

Organic Semiconductors

The quinoline core contributes to π-conjugation, enabling charge transport in LEDs and solar cells. Carbonyl chloride groups facilitate polymerization or cross-linking.

Cross-Linking Agents

Reaction with amines or hydroxyl groups forms stable networks, useful in coatings or adhesives.

ParameterGuideline
Purity≥95% (research grade)
StorageDry, inert atmosphere
ToxicityCorrosive; avoid skin contact

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator